molecular formula C18H17ClFN3S B2504643 1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847389-07-5

1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2504643
CAS No.: 847389-07-5
M. Wt: 361.86
InChI Key: NCUFKKVJAMVHEH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chlorophenyl group, a fluoro-methyl-indole moiety, and a thiourea functional group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The starting material, 5-fluoro-2-methylindole, is synthesized through a series of reactions involving fluorination and methylation.

    Coupling Reaction: The indole derivative is then coupled with an appropriate ethylating agent to form the intermediate compound.

    Thiourea Formation: The intermediate is reacted with 4-chlorophenyl isothiocyanate under controlled conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or indole moieties, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Chlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea: Similar structure but lacks the methyl group on the indole ring.

    1-(4-Chlorophenyl)-3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]thiourea: Contains a chlorine atom instead of a fluorine atom on the indole ring.

    1-(4-Chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]urea: Similar structure but with a urea group instead of a thiourea group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3S/c1-11-15(16-10-13(20)4-7-17(16)22-11)8-9-21-18(24)23-14-5-2-12(19)3-6-14/h2-7,10,22H,8-9H2,1H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUFKKVJAMVHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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